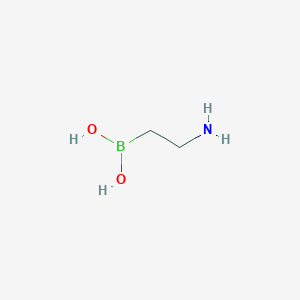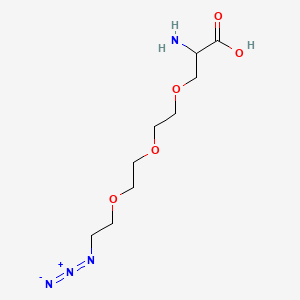
azido-tris(ethylenoxy)-L-alanine TFA Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-tris(ethylenoxy)-L-alanine TFA Salt is a compound that features an azido group attached to a tris(ethylenoxy) moiety, which is further linked to an L-alanine backbone The trifluoroacetic acid (TFA) salt form enhances its solubility and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azido-tris(ethylenoxy)-L-alanine TFA Salt typically involves the following steps:
Protection of L-alanine: The amino group of L-alanine is protected using a suitable protecting group, such as tert-butyloxycarbonyl (Boc).
Attachment of tris(ethylenoxy) moiety: The protected L-alanine is reacted with tris(ethylenoxy) under appropriate conditions to form the desired intermediate.
Introduction of azido group: The intermediate is then treated with sodium azide to introduce the azido group.
Deprotection and salt formation: The protecting group is removed, and the compound is converted to its TFA salt form by treatment with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to achieve consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Azido-tris(ethylenoxy)-L-alanine TFA Salt undergoes various types of chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas or triphenylphosphine.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide, dimethylformamide (DMF), and elevated temperatures.
Cycloaddition: Copper(I) catalysts, alkyne substrates, and mild conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), or triphenylphosphine in tetrahydrofuran (THF).
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
Azido-tris(ethylenoxy)-L-alanine TFA Salt has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules, including polymers and dendrimers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced solubility or stability.
Mecanismo De Acción
The mechanism of action of azido-tris(ethylenoxy)-L-alanine TFA Salt involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition and substitution reactions, enabling the compound to modify other molecules. The tris(ethylenoxy) moiety provides flexibility and solubility, while the L-alanine backbone offers a chiral center that can interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Azido-polyethylene glycol: Similar in structure but lacks the L-alanine backbone.
Azido-tris(ethylenoxy)-glycine: Similar but uses glycine instead of L-alanine.
Azido-tris(ethylenoxy)-serine: Similar but uses serine instead of L-alanine.
Uniqueness
Azido-tris(ethylenoxy)-L-alanine TFA Salt is unique due to its combination of an azido group, tris(ethylenoxy) moiety, and L-alanine backbone. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H18N4O5 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
2-amino-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C9H18N4O5/c10-8(9(14)15)7-18-6-5-17-4-3-16-2-1-12-13-11/h8H,1-7,10H2,(H,14,15) |
Clave InChI |
BHNVZMHTTIZOKQ-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCC(C(=O)O)N)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



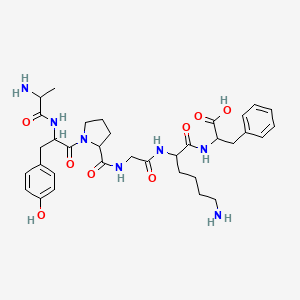
![(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12317757.png)


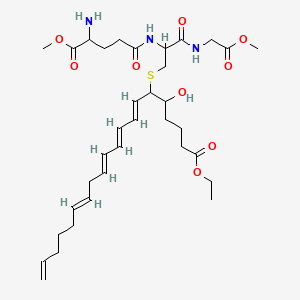
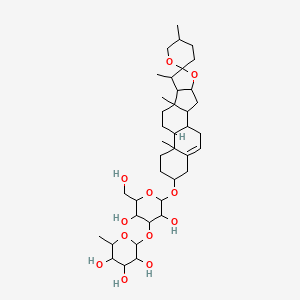

![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317799.png)
![5-[[Amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12317806.png)

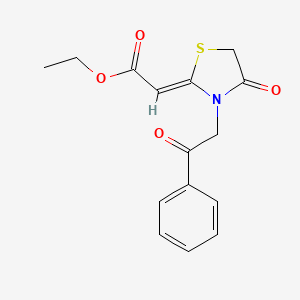
![4-(2,4-Dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12317836.png)
